N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridine moiety, and a benzenesulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and dimethyl groups. The pyridine moiety is then added through a condensation reaction with a suitable aldehyde. Finally, the benzenesulfonamide group is introduced via sulfonation. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and benzenesulfonamides. Compared to these compounds, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C25H24N6O4S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6O4S/c1-19-24(25(33)31(29(19)2)21-12-5-3-6-13-21)30(36(34,35)22-14-7-4-8-15-22)18-23(32)28-27-17-20-11-9-10-16-26-20/h3-17H,18H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
KXXKSSKGYLLIEN-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(=O)N/N=C/C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(=O)NN=CC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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